Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
CAS No.: 946209-66-1
Cat. No.: VC5158885
Molecular Formula: C17H16N4O4S2
Molecular Weight: 404.46
* For research use only. Not for human or veterinary use.
![Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate - 946209-66-1](/images/no_structure.jpg)
CAS No. | 946209-66-1 |
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Molecular Formula | C17H16N4O4S2 |
Molecular Weight | 404.46 |
IUPAC Name | ethyl 4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
Standard InChI | InChI=1S/C17H16N4O4S2/c1-3-25-15(23)13-9(2)18-16(24)21-14(13)26-8-12(22)20-17-19-10-6-4-5-7-11(10)27-17/h4-7H,3,8H2,1-2H3,(H,18,21,24)(H,19,20,22) |
Standard InChI Key | NDYMCCWKHUFIHF-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=NC3=CC=CC=C3S2)C |
Synthesis
The synthesis of compounds like this often involves multi-step reactions, including:
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Formation of the Pyrimidine Core: Typically synthesized via cyclocondensation of urea or thiourea derivatives with β-dicarbonyl compounds under acidic or basic conditions.
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Introduction of the Benzo[d]thiazole Moiety: This step involves coupling reactions using benzo[d]thiazole derivatives, activated by reagents like carbodiimides or sulfonates.
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Thioether Formation: The thioether linkage is introduced by reacting thiol-containing intermediates with alkyl halides or acyl derivatives.
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Esterification: The ethyl ester group is added through esterification reactions using ethanol and acid catalysts.
Characterization
The compound can be characterized using advanced spectroscopic and analytical techniques:
Spectroscopic Data
Technique | Observations |
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1H-NMR | Signals corresponding to aromatic protons (benzo[d]thiazole), pyrimidine protons, and ethoxy group hydrogens. |
13C-NMR | Peaks for carbon atoms in the benzo[d]thiazole ring, carbonyl groups, and alkyl chain carbons. |
IR Spectroscopy | Absorption bands for NH (amide), C=O (carbonyl), and C-S (thioether) bonds. |
Mass Spectrometry (MS) | Molecular ion peak confirming the molecular weight around 420 g/mol. |
Potential Applications
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Antimicrobial Activity:
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Anticancer Properties:
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Enzyme Inhibition:
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The combination of sulfur and nitrogen heteroatoms allows for potential inhibition of metalloproteins or oxidoreductases.
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Molecular Docking Studies
Docking simulations suggest strong binding affinities to active sites of enzymes involved in DNA synthesis or repair, making it a candidate for further drug development .
Comparative Analysis
To better understand its uniqueness, similar compounds were reviewed:
Research Directions
Future studies should focus on:
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In Vitro Bioassays:
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Testing against microbial strains and cancer cell lines to confirm bioactivity.
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Structure–Activity Relationship (SAR):
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Modifying functional groups to optimize potency and selectivity.
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Pharmacokinetics and Toxicology:
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Evaluating absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.
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Molecular Docking & Dynamics:
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Further computational studies to predict binding modes with biological targets.
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This compound represents a promising scaffold for pharmaceutical development due to its structural complexity and potential biological activity.
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